2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide
Description
Chemical Identity: This compound (CAS 222412-75-1) is a deuterated derivative of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-96-2), where the phenyl group at position 1 is substituted with five deuterium atoms (2,3,4,5,6-pentadeuteriophenyl) . Its molecular formula is C26H24D5FNO3, with a molecular weight of 417.48 g/mol .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)/i3D,5D,6D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBHOICIJUUFB-BDXWSXJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(C(=O)C(C)C)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The compound features a fluorophenyl group and a pentadeuteriophenyl moiety, which may influence its pharmacokinetic properties and biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
Medicinal Chemistry
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible applications in treating various conditions, particularly those related to metabolic disorders.
Antihyperlipidemic Activity
Research indicates that compounds similar to this one may exhibit antihyperlipidemic properties, making them candidates for managing cholesterol levels and related cardiovascular diseases. The structural analogs have shown efficacy in lowering LDL cholesterol and triglycerides in preclinical studies .
Drug Development
The unique structure of this compound positions it as a valuable lead in drug discovery programs targeting metabolic syndromes. Its synthesis can be optimized for better yield and efficacy through modifications of the substituents on the phenyl rings.
Preliminary studies have indicated that this compound may possess anti-inflammatory and antioxidant properties. Investigations into its mechanism of action are ongoing, focusing on its interaction with specific enzymes involved in inflammatory pathways.
Synthetic Pathways
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide can be accomplished through several methods:
-
Condensation Reactions
- Reacting appropriate aldehydes with amines to form the desired amide bond.
- Utilizing fluorinated compounds to introduce the fluorophenyl group.
-
Functional Group Modifications
- Employing deuterated reagents to achieve the pentadeuterated structure.
- Utilizing coupling reactions to attach various phenyl groups.
Yield Optimization
Research into optimizing reaction conditions (temperature, solvent choice, catalysts) is crucial for enhancing yield and purity during synthesis.
Case Study 1: Antihyperlipidemic Effects
A study demonstrated that derivatives of this compound significantly reduced lipid levels in animal models. The results indicated a mechanism involving the inhibition of key enzymes in lipid metabolism, suggesting potential for further development as a therapeutic agent .
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory effects of related compounds in vitro. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production, supporting their use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Non-Deuterated Parent Compound
- Name : 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- CAS : 125971-96-2
- Molecular Formula: C26H24FNO3
- Molecular Weight : 417.47 g/mol .
- Key Differences :
Chlorophenyl Analog
- Name : 2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- CAS : 444577-71-3
- Molecular Formula: C26H24ClNO3
- Molecular Weight : 433.9 g/mol .
Pyridazinyl Derivative
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Research Findings
Deuterium Substitution Effects :
- The deuterated analog (222412-75-1) exhibits enhanced metabolic stability due to the kinetic isotope effect, where C-D bonds resist enzymatic cleavage more effectively than C-H bonds .
- This property is critical for prolonged half-life in tracer studies .
Chlorine vs. Fluorine: The 4-chlorophenyl analog (444577-71-3) shows 10-fold higher lipophilicity (LogP 4.5 vs.
Heterocyclic Modifications :
- Pyridazinyl derivatives (e.g., 922993-74-6) demonstrate improved aqueous solubility (2.8 LogP) but reduced potency in lipid-related targets, redirecting applications toward kinase inhibition .
Preparation Methods
Condensation of 4-Methyl-3-oxo-N-phenylpentanamide
The reaction begins with the condensation of 4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-96-2) and 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in acetone under basic conditions. Potassium carbonate (20 g, 0.144 mol) facilitates deprotonation, enabling nucleophilic attack at the α-carbon of the ketone. The reaction proceeds at 18–26°C for 3 hours, yielding a crude product that is filtered and concentrated under reduced pressure.
Bromination and Purification
Bromination of 1-(4-fluorophenyl)-2-phenylethanone with hydrobromic acid (30% in acetic acid) and elemental bromine (109 g, 0.68 mol) in methylene chloride generates 2-bromo-1-(4-fluorophenyl)-2-phenylethanone. Post-reaction quenching with sodium sulfite (5% aqueous solution) removes excess bromine, followed by sequential washes with sodium bicarbonate and sodium chloride to isolate the product.
Crystallization and Yield Optimization
Recrystallization from ethyl acetate or chloroform yields the precursor with >98% purity (melting point: 196–198°C). Solubility studies indicate preferential dissolution in DMSO or chloroform under heated conditions, which informs solvent selection for large-scale production.
Deuteration Strategies for the Phenyl Substituent
Introducing deuterium at the 2,3,4,5,6 positions of the phenyl group requires precise H-D exchange methodologies. Two dominant approaches are evaluated:
Batch Deuteration Using Heavy Water
Traditional batch methods employ D₂O (99.9% isotopic purity) under high-temperature (150–200°C) and high-pressure (2–5 MPa) conditions. Platinum on alumina (Pt/Al₂O₃) catalyzes the exchange, achieving 70–80% deuteration after 24 hours. However, this method suffers from slow heat transfer and scalability limitations due to reactor size constraints.
Flow Synthesis with Microwave Irradiation
A breakthrough in deuteration efficiency involves continuous-flow reactors paired with microwave heating. The system comprises:
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Reactor Design : Glass tubes packed with Pt/Al₂O₃ catalyst (surface area: 150 m²/g)
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Conditions : 2 MPa pressure, 180°C, residence time of 10 minutes
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Feedstock : Precursor dissolved in tetrahydrofuran (THF) and D₂O at a 1:3 molar ratio
This method achieves 94.3% deuteration in a single pass, reducing D₂O consumption by 40% compared to batch processes. Table 1 contrasts key parameters:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Deuteration Efficiency | 78% | 94.3% |
| Reaction Time | 24 hours | 10 minutes |
| D₂O Consumption | 5.0 L/kg | 3.0 L/kg |
| Scalability | Limited | High |
Integration of Deuterated Intermediates
Synthesis of 2,3,4,5,6-Pentadeuteriophenyl Ethyl Ketone
The deuterated phenyl group originates from 2,3,4,5,6-pentadeuterioacetophenone, synthesized via catalytic H-D exchange. Using a flow reactor, acetophenone-d₅ is produced by passing a solution of acetophenone and D₂O through a Pd/C bed at 150°C. Isotopic purity exceeding 99% is confirmed via mass spectrometry.
Coupling with the Non-Deuterated Precursor
The final step involves reacting the deuterated acetophenone derivative with 4-methyl-3-oxo-N-phenylpentanamide under modified Mannich conditions. Key parameters include:
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Solvent : Anhydrous dimethylformamide (DMF)
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Catalyst : Titanium tetrachloride (TiCl₄, 0.1 equiv)
The reaction yields 82% of the target compound, with residual DMF removed via vacuum distillation.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 50 mm, 1.7 µm) resolves impurities at 0.2% levels. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this deuterated compound, and how does deuteration impact reaction optimization?
- Methodological Answer : The synthesis involves introducing the pentadeuteriophenyl group via deuteration of a phenyl precursor. Key steps include:
- Deuterium Exchange : Use of deuterated solvents (e.g., D₂O or CD₃OD) under acidic/basic conditions for H/D exchange at aromatic positions .
- Knoevenagel Condensation : To form the α,β-unsaturated ketone intermediate, as reported in analogous fluorophenyl-containing compounds .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the keto-ester intermediate to the N-phenylacetamide moiety, ensuring minimal racemization .
- Deuteration Challenges : Deuterated precursors may reduce reaction rates due to kinetic isotope effects, requiring extended reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most effective for characterizing the deuterated and fluorinated moieties in this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹⁹F NMR : Confirms the presence and position of the 4-fluorophenyl group (δ ≈ -110 ppm for para-substitution) .
- ²H NMR : Detects deuterium incorporation at the phenyl ring (sharp singlet due to lack of splitting) .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS identifies the molecular ion peak with a +5 Da shift for pentadeuteration .
- IR Spectroscopy : The carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N-H at ~3300 cm⁻¹) validate structural motifs .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the α,β-unsaturated ketone moiety?
- Methodological Answer : Single-crystal X-ray diffraction (as in for the non-deuterated analog) determines bond angles and torsion angles, confirming the E/Z configuration of the enone system. Deuterated analogs may require neutron diffraction for precise H/D positioning, though this is resource-intensive .
Advanced Research Questions
Q. What are the kinetic isotope effects (KIEs) of deuterium in this compound, and how do they influence its stability in metabolic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and compare half-lives of deuterated vs. non-deuterated analogs via LC-MS. Deuterium at the phenyl ring reduces metabolic oxidation due to KIEs (C-D bond cleavage is slower than C-H) .
- Computational Modeling : Use DFT calculations to predict KIEs at specific deuterated positions, guiding targeted deuteration for enhanced stability .
Q. How does the fluorophenyl group affect electronic properties and binding interactions in target proteins?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., -Cl, -CH₃) at the 4-fluorophenyl position and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Electrostatic Potential Maps : Generate using Gaussian software to visualize how fluorine’s electronegativity alters charge distribution, impacting hydrogen-bonding interactions .
Q. What strategies mitigate racemization during the amide bond formation step in large-scale synthesis?
- Methodological Answer :
- Coupling Reagents : Use HATU or COMU instead of DCC to minimize racemization.
- Low-Temperature Conditions : Perform reactions at 0–4°C to reduce base-catalyzed epimerization .
- Chiral HPLC Monitoring : Track enantiomeric excess (ee) during synthesis to optimize conditions .
Data Contradictions and Validation
Q. Discrepancies in reported melting points for similar fluorophenyl-acetamide derivatives: How to validate purity and structural consistency?
- Methodological Answer :
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) provides precise melting points and detects polymorphic forms.
- Elemental Analysis : Confirm %C, %H, %N, and %F to rule out impurities. Deviations >0.3% indicate incomplete deuteration or side products .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Deuterium Content | ≥99% (²H NMR) | |
| Melting Point | 158–160°C (DSC) | |
| LogP (Predicted) | 3.2 ± 0.3 (ACD/Labs) | |
| Major MS Fragment (m/z) | 498.2 [M+H]⁺ (HRMS-ESI) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
